molecular formula C6H9N3O2 B067297 2-((6-Aminopyrimidin-4-yl)oxy)ethanol CAS No. 169677-50-3

2-((6-Aminopyrimidin-4-yl)oxy)ethanol

Cat. No.: B067297
CAS No.: 169677-50-3
M. Wt: 155.15 g/mol
InChI Key: ZZNRDBBAQJBTGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((6-Aminopyrimidin-4-yl)oxy)ethanol is a chemical compound with the molecular formula C6H9N3O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-Aminopyrimidin-4-yl)oxy)ethanol typically involves several steps, starting from acyclic starting materials. One common method includes the following steps :

    Addition Reaction: Anhydrous methanol, a solvent, and malononitrile are added to a container, and dry hydrogen chloride gas is fed into the container for the addition reaction.

    Condensation Reaction: A deacidification agent is added to the product obtained from the addition reaction, followed by the addition of cyanamide for the condensation reaction.

    Cyclization Reaction: A Lewis acid protecting agent is added to the product obtained from the condensation reaction, and dry hydrogen chloride gas is fed into the mixture for the cyclization reaction.

    Methoxylation Reaction: Methanol and sodium hydroxide are added to a container, stirred, and dissolved. The mixture is then added to the product obtained from the cyclization reaction for the methoxylation reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield and purity while minimizing waste and production costs.

Chemical Reactions Analysis

Types of Reactions

2-((6-Aminopyrimidin-4-yl)oxy)ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The amino and hydroxyl groups in the compound can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pyrimidine derivatives, while substitution reactions can produce a variety of substituted pyrimidines.

Scientific Research Applications

2-((6-Aminopyrimidin-4-yl)oxy)ethanol has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-((6-Aminopyrimidin-4-yl)oxy)ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-((6-Aminopyrimidin-4-yl)oxy)ethanol can be compared with other similar compounds, such as:

    2-Aminopyrimidine: A simpler derivative with similar biological activities.

    4-Amino-2,6-dimethoxypyrimidine: Another derivative with different functional groups and potentially different biological activities.

    2-Chloro-4,6-dimethoxypyrimidine: A halogenated derivative with unique chemical properties.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

169677-50-3

Molecular Formula

C6H9N3O2

Molecular Weight

155.15 g/mol

IUPAC Name

2-(6-aminopyrimidin-4-yl)oxyethanol

InChI

InChI=1S/C6H9N3O2/c7-5-3-6(9-4-8-5)11-2-1-10/h3-4,10H,1-2H2,(H2,7,8,9)

InChI Key

ZZNRDBBAQJBTGK-UHFFFAOYSA-N

SMILES

C1=C(N=CN=C1OCCO)N

Canonical SMILES

C1=C(N=CN=C1OCCO)N

Synonyms

Ethanol, 2-[(6-amino-4-pyrimidinyl)oxy]- (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-(6-azidopyrimidin-4-yloxy)ethanol (1.64 g), 10% palladium-carbon (0.25 g) and ethanol (20 ml) is subjected to catalytic hydrogenation at room temperature for one hour under hydrogen atmosphere (1 atm). The catalyst is removed by filtration, and the filtrate is concentrated. The residue is recrystallized from ethanol/diethyl ether to give 2-(6-aminopyrimidin-4-yloxy)ethanol (1.11 g).
Name
2-(6-azidopyrimidin-4-yloxy)ethanol
Quantity
1.64 g
Type
reactant
Reaction Step One
Name
palladium-carbon
Quantity
0.25 g
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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